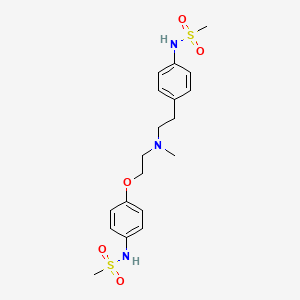
Dofetilida
Descripción general
Descripción
Dofetilida es un agente antiarrítmico de clase III utilizado principalmente para el mantenimiento del ritmo sinusal en personas propensas a la fibrilación y el aleteo auricular. Se comercializa con el nombre comercial Tikosyn por Pfizer y está disponible en los Estados Unidos en cápsulas que contienen 125, 250 y 500 microgramos de this compound . This compound funciona bloqueando el canal iónico cardíaco que lleva el componente rápido de la corriente de potasio rectificadora retardada, IKr .
Mecanismo De Acción
El mecanismo de acción de dofetilida implica el bloqueo del canal iónico cardíaco que lleva el componente rápido de la corriente de potasio rectificadora retardada, IKr . Este bloqueo prolonga la fase de repolarización del potencial de acción cardíaco, lo que mantiene el ritmo sinusal normal y previene la recurrencia de la fibrilación y el aleteo auriculares . This compound tiene un efecto selectivo en el intervalo QT del electrocardiograma de superficie, prolongando el intervalo QT con poco efecto en la dispersión del QT .
Aplicaciones Científicas De Investigación
Dofetilida se utiliza ampliamente en la investigación científica, particularmente en los campos de la cardiología y la farmacología. Se utiliza para estudiar los mecanismos de la fibrilación y el aleteo auriculares, así como para investigar los efectos del bloqueo de la corriente de potasio IKr . La investigación ha demostrado que this compound puede utilizarse para prevenir la recurrencia de la fibrilación y el aleteo auriculares, lo que la convierte en una herramienta valiosa en el estudio de las arritmias cardíacas . Además, this compound se ha utilizado en estudios para evaluar su seguridad y eficacia en pacientes con cardiomiopatía hipertrófica .
Análisis Bioquímico
Biochemical Properties
Dofetilide interacts with the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr . It increases the monophasic action potential duration in a predictable, concentration-dependent manner, primarily due to delayed repolarization . At concentrations covering several orders of magnitude, Dofetilide blocks only IKr with no relevant block of the other repolarizing potassium currents (e.g., IKs, IK1) .
Cellular Effects
Dofetilide has a selective effect on the QT interval of the surface ECG . In clinical electrophysiologic studies, it prolongs the QT interval with little, if any, effect on QT dispersion . This is due to its electrophysiologic actions on IKr and possibly INaL .
Molecular Mechanism
The mechanism of action of Dofetilide is a blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr . This causes the refractory period of atrial tissue to increase, hence its effectiveness in the treatment of atrial fibrillation and atrial flutter .
Temporal Effects in Laboratory Settings
The effects of Dofetilide can change over time in laboratory settings. For instance, Dofetilide at ≤3 times 10^-5 M had no effect on the quiescent Wistar Kyoto (WKY) rat aorta, mesenteric and intralobar arteries, or the spontaneous contractions of the WKY rat portal vein . Dofetilide at 10^-6 to 3 times 10^-5 M relaxed the KCl-contracted aorta .
Dosage Effects in Animal Models
In animal models, the effects of Dofetilide can vary with different dosages. For example, Dofetilide was given intravenously at doses of 10 (D10) and 80 (D80) mg/kg to dogs with AF induced either after 7 days of RAP at 400 bpm or in the presence of CHF induced by rapid ventricular pacing .
Metabolic Pathways
Dofetilide is metabolized predominantly by CYP3A4 enzymes predominantly in the liver and GI tract . This means that it is likely to interact with drugs that inhibit CYP3A4, such as erythromycin, clarithromycin, or ketoconazole, resulting in higher and potentially toxic levels of Dofetilide .
Transport and Distribution
Dofetilide is distributed with a volume of distribution (Vd) of 3 L/kg . It is excreted in urine (80%; 80% as unchanged drug, 20% as inactive or minimally active metabolites); renal elimination consists of glomerular filtration and active tubular secretion via cationic transport system .
Subcellular Localization
The majority of Dofetilide is located in the cytoplasm, but relatively little on the cell surface . Expression at both locations is increased several-fold by cultivation at lower growth temperatures . The majority of the cytoplasmic Dofetilide protein is associated with the membranes of cytoplasmic vesicles, which markedly increase in quantity and size at lower temperatures .
Métodos De Preparación
La preparación de dofetilida implica varias rutas sintéticas. Un método incluye la reacción entre clorhidrato de p-nitrofeniletilamina y 4-(2-cloro oxietil)nitrofenil, seguido de metilación para formar N-[2-(4-nitrofenoxi)etil]-4-nitrofeniletilamina. Este intermedio se somete a reacciones convencionales de reducción y metilsulfonilación . Otro método consiste en disolver el compuesto de fórmula (I) en un disolvente de reacción, utilizando carbón de paladio como catalizador para la hidroreducción, y aislar y purificar el producto final . Estos métodos son adecuados para la producción industrial debido a su alto rendimiento, pureza y eficiencia .
Análisis De Reacciones Químicas
Dofetilida se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen carbón de paladio para la hidroreducción y agentes metilantes para las reacciones de metilación . Los principales productos formados a partir de estas reacciones incluyen intermedios como N-[2-(4-nitrofenoxi)etil]-4-nitrofeniletilamina y el compuesto final de this compound .
Comparación Con Compuestos Similares
Dofetilida se compara a menudo con otros agentes antiarrítmicos de clase III como amiodarona y sotalol. A diferencia de la amiodarona, this compound no tiene toxicidad pulmonar o hepática, lo que la convierte en una opción más segura para el uso a largo plazo . this compound tiene un mayor riesgo de causar arritmias potencialmente mortales en comparación con otras terapias . Sotalol, otro antiarrítmico de clase III, también se utiliza para tratar la fibrilación y el aleteo auriculares, pero tiene diferentes propiedades farmacocinéticas y un perfil de seguridad diferente . Otros compuestos similares incluyen propranolol, que es un agente antiarrítmico de clase II utilizado principalmente para el control de la presión arterial y la angina de pecho .
Propiedades
IUPAC Name |
N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTMWRCNAAVVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046433 | |
| Record name | Dofetilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dofetilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in 0.1M NaOH, acetone, 0.1M HCl; very slightly soluble in propan-2-ol, Very slightly soluble in water, 1.98e-02 g/L | |
| Record name | Dofetilide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dofetilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of Dofetilide is a blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr. This inhibition of potassium channels results in a prolongation of action potential duration and the effective refractory period of accessory pathways (both anterograde and retrograde conduction in the accessory pathway)., Rapidly activating delayed rectifier current (IKr) is the key target of class III antiarrhythmic drugs including dofetilide. Due to its complex gating properties, the precise channel state or states that interact with these agents remain poorly defined. We have undertaken a careful analysis of the state dependence of HERG channel block by dofetilide in Xenopus oocytes and Chinese Hamster Ovary (CHO) cells by devising a protocol in which brief sampling pulses were superimposed over a wide range of test potentials. The rate of block onset, maximal steady-state block and IC50 were similar for all test potentials over the activation range, demonstrating that the drug probably interacts with open and/or inactivated but not resting HERG channels with high affinity. Reducing the fraction of inactivated channels at 0 mV by augmenting the external potassium concentration did not alter the sensitivity to dofetilide. In contrast, the S631A and S620T HERG mutations both eliminated inward rectification and reduced dofetilide affinity by approximately 10- and approximately 100-fold respectively. We have also found a novel ultra-slow activation process which occurs in wild type HERG channels at threshold potentials. Overall, ... data imply that dofetilide block occurs equally at all voltages positive to the activation threshold, and that the drug interacts with HERG channels in both the open and inactivated states., Tikosyn (dofetilide) shows Vaughan Williams Class III antiarrhythmic activity. The mechanism of action is blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr. At concentrations covering several orders of magnitude, dofetilide blocks only IKr with no relevant block of the other repolarizing potassium currents (e.g., IKs, IK1). At clinically relevant concentrations, dofetilide has no effect on sodium channels (associated with Class I effect), adrenergic alpha-receptors, or adrenergic beta-receptors., The human ether-a-go-go-related gene (HERG) encodes a K+ channel with biophysical properties nearly identical to the rapid component of the cardiac delayed rectifier K+ current (IKr). HERG/IKr channels are a prime target for the pharmacological management of arrhythmias and are selectively blocked by class III antiarrhythmic methanesulfonanilide drugs, such as dofetilide, E4031, and MK-499, at submicromolar concentrations. By contrast, the closely related bovine ether-a-go-go channel (BEAG) is 100-fold less sensitive to dofetilide. To identify the molecular determinants for dofetilide block, we first engineered chimeras between HERG and BEAG and then used site-directed mutagenesis to localize single amino acid residues responsible for block. Using constructs heterologously expressed in Xenopus oocytes, we found that transplantation of the S5-S6 linker from BEAG into HERG removed high-affinity block by dofetilide. A point mutation in the S5-S6 linker region, HERG S620T, abolished high-affinity block and interfered with C-type inactivation. Thus, our results indicate that important determinants of dofetilide binding are localized to the pore region of HERG. Since the loss of high-affinity drug binding was always correlated with a loss of C-type inactivation, it is possible that the changes observed in drug binding are due to indirect allosteric modifications in the structure of the channel protein and not to the direct interaction of dofetilide with the respective mutated site chains. However, the chimeric approach was not able to identify domains outside the S5-S6 linker region of the HERG channel as putative candidates involved in drug binding. Moreover, the reverse mutation BEAG T432S increased the affinity of BEAG K+ channels for dofetilide, whereas C-type inactivation could not be recovered. Thus, the serine in position HERG 620 may participate directly in dofetilide binding; however, an intact C-type inactivation process seems to be crucial for high-affinity drug binding. | |
| Record name | Dofetilide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dofetilide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder, Crystals from ethyl acetate/methanol (10:1); ... ; from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid | |
CAS No. |
115256-11-6 | |
| Record name | Dofetilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115256-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dofetilide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115256116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dofetilide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dofetilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methanesulphonamidophenoxy)-2-[N-(4-methanesulphonamidophenethyl)-N-methylamino]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOFETILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Z9X1N2ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dofetilide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dofetilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147-149 °C ... from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid, mp 161 °C | |
| Record name | Dofetilide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dofetilide?
A1: Dofetilide exerts its antiarrhythmic effects by selectively inhibiting the rapid component of the delayed rectifier potassium current (IKr), a critical current responsible for cardiac repolarization [, , , ].
Q2: How does dofetilide's IKr blockade impact cardiac electrophysiology?
A2: By blocking IKr, dofetilide prolongs the action potential duration and effective refractory period in both atrial and ventricular myocytes, contributing to its antiarrhythmic properties [, , , , ].
Q3: Are there any long-term electrophysiological effects of dofetilide?
A4: Research suggests chronic dofetilide administration might increase late sodium current (INa-L) via inhibition of phosphoinositide 3-kinase, further contributing to repolarization prolongation []. This effect appears distinct from its acute IKr blocking action.
Q4: Does dofetilide demonstrate specific binding to cardiac tissue?
A5: Research has identified high-affinity binding sites for dofetilide on guinea pig cardiac myocytes. Notably, these high-affinity sites were not found in rat myocytes, which lack the rapidly activating delayed rectifier K+ current [, ].
Q5: Which structural region of the IKr channel is crucial for dofetilide binding?
A6: Studies employing chimeric HERG (human ether-a-go-go-related gene) and BEAG (bovine ether-a-go-go) channels indicate that the S5-S6 linker region within the HERG channel is critical for high-affinity dofetilide binding [].
Q6: Is there evidence suggesting the involvement of specific amino acids in dofetilide binding?
A7: Mutations within the S5-S6 linker, specifically the HERG S620T mutation, have been shown to abolish high-affinity dofetilide block and interfere with C-type inactivation, suggesting a potential role of this residue in direct dofetilide binding [].
Q7: How is dofetilide metabolized in the body?
A8: Dofetilide undergoes both renal and metabolic clearance. In vitro studies reveal that the primary metabolic pathway involves N-dealkylation mediated by cytochrome P450 (CYP), particularly CYP3A4 [].
Q8: What is the relationship between dofetilide plasma concentration and its pharmacodynamic effects?
A9: A strong correlation exists between dofetilide plasma concentrations and its effect on the QT interval, highlighting the importance of careful dose adjustment during therapy [, ].
Q9: Does the QT interval adequately reflect dofetilide's pharmacokinetic and pharmacodynamic properties?
A10: While QT interval monitoring is crucial during dofetilide therapy, it serves as an imperfect surrogate for actual plasma concentration, efficacy, and proarrhythmic potential. Research suggests that deep learning algorithms analyzing subtle ECG changes beyond the QT interval may offer a more accurate prediction of dofetilide plasma levels [, , ].
Q10: How effective is dofetilide in converting atrial fibrillation and atrial flutter?
A12: Clinical trials have shown dofetilide to be effective in converting atrial fibrillation and flutter to sinus rhythm. The conversion rate appears higher in atrial flutter compared to atrial fibrillation [, , , ].
Q11: Does the underlying mechanism of atrial fibrillation affect dofetilide's efficacy?
A13: Interestingly, studies utilizing different animal models of atrial fibrillation (rapid atrial pacing vs. congestive heart failure) revealed contrasting efficacy of dofetilide, suggesting a dependence of drug effectiveness on the specific AF mechanism. This finding has important implications for understanding therapeutic responses and guiding future drug development [].
Q12: What is a significant safety concern associated with dofetilide?
A14: Dofetilide carries a risk of proarrhythmia, particularly torsades de pointes, a potentially life-threatening ventricular arrhythmia [, , , ]. This risk necessitates careful patient selection, dose adjustment, and continuous ECG monitoring, especially during treatment initiation.
Q13: Are there any strategies to mitigate the risk of dofetilide-induced torsades de pointes?
A15: Research suggests that co-administration of intravenous magnesium sulfate may enhance dofetilide's efficacy in cardioverting atrial fibrillation and flutter, potentially reducing the need for higher doses and minimizing the risk of torsades de pointes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

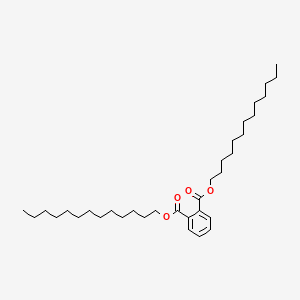
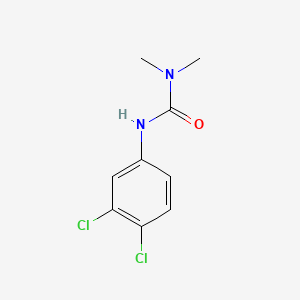
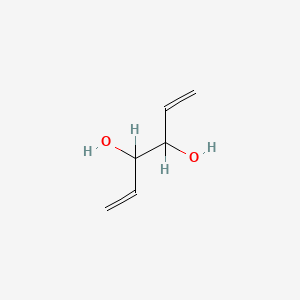
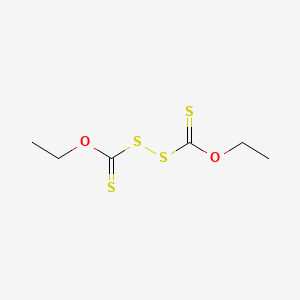


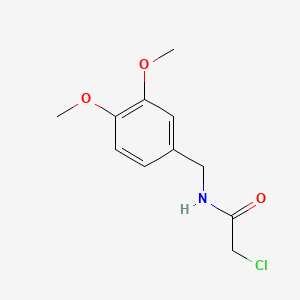
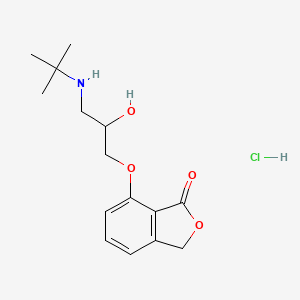
![N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide](/img/structure/B1670801.png)
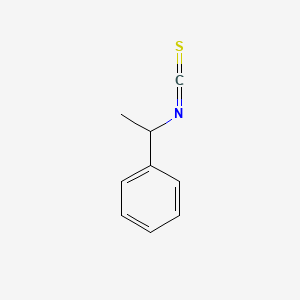
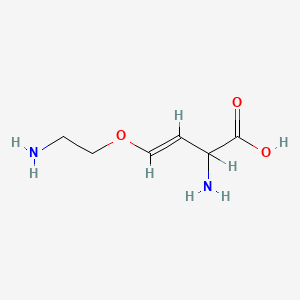
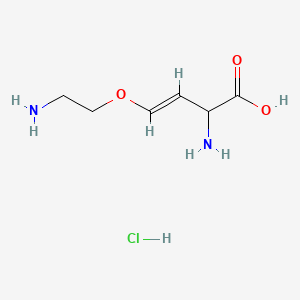
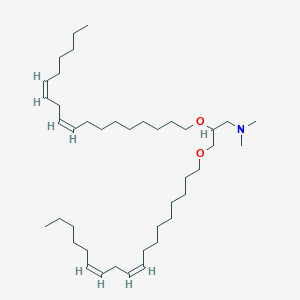
![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)
